Ethylene Terephthalate Cyclic Trimer

Catalog No.
S1532226
CAS No.
7441-32-9
M.F
C30H24O12
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene Terephthalate Cyclic Trimer

CAS Number

7441-32-9

Product Name

Ethylene Terephthalate Cyclic Trimer

IUPAC Name

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2

InChI Key

IICRGUKQYYOPIG-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1

Synonyms

3,6,13,16,23,26-Hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-8,10,18,20,28,30,31,33,35-nonaene-2,7,12,17,22,27-hexone; Terephthalic acid, trimol. cyclic ethylene ester; Ethylene glycol, trimol. cyclic terephthalate; 1,4,11,14,21,24-Hexaoxatri

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1

Ethylene Terephthalate Cyclic Trimer is a natural product found in Streptomyces with data available.

Ethylene Terephthalate Cyclic Trimer is a discrete, crystalline, and well-characterized cyclic ester, consisting of three repeating ethylene terephthalate units. Unlike crude oligomer mixtures or high molecular weight Polyethylene Terephthalate (PET), this compound offers a defined chemical structure, molecular weight (576.50 g/mol), and distinct physicochemical properties. It is one of the most common cyclic oligomers formed during PET synthesis and degradation, making its precise properties critical for research in polymer chemistry, materials science, and as an analytical standard for quality control.

Substituting Ethylene Terephthalate Cyclic Trimer with other PET cyclic oligomers (e.g., dimer, tetramer) or with a crude mixture of oligomers is not viable for controlled applications. Each specific cyclic oligomer possesses a unique, non-interchangeable thermal profile and reactivity, meaning process parameters like melting temperature and polymerization time cannot be directly transferred. Furthermore, solubility characteristics differ significantly between odd- and even-numbered oligomers, impacting purification, formulation, and solution-based processing. Using an undefined mixture introduces batch-to-batch variability and impurities that can terminate polymerization or alter final material properties, making the single, pure trimer essential for reproducible outcomes.

Distinct Thermal Processing Window: Uniquely Low Melting Point Among PET Oligomers

The Ethylene Terephthalate Cyclic Trimer exhibits a distinct melting point (Tm) of 155 °C, which is significantly lower than its closest structural analogs, the cyclic dimer (189 °C) and the cyclic tetramer (226 °C). This property provides a unique, lower-temperature processing window compared to other pure oligomers and is over 100 °C below the melting range of polymer-grade PET (250–260 °C).

Evidence DimensionMelting Point (Tm)
Target Compound Data155 °C
Comparator Or BaselinePET Cyclic Dimer: 189 °C | PET Cyclic Tetramer: 226 °C
Quantified Difference34 °C lower than Dimer; 71 °C lower than Tetramer
ConditionsAssessed via Differential Scanning Calorimetry (DSC).

This lower melting point allows for reduced energy consumption during melt processing and enables its use in formulations with thermally sensitive components that would degrade at the processing temperatures of other oligomers or PET polymer.

Processability Differentiator: Enhanced Solubility Compared to Even-Numbered Oligomer Analogues

A systematic study of PET cyclic oligomers revealed a distinct 'odd-even' effect in solubility. The odd-numbered trimer displays more favorable solubility compared to its even-numbered counterparts. Specifically, the PET cyclic tetramer and hexamer were found to be 'practically insoluble' in common organic solvents, requiring harsh systems like hexafluoroisopropanol (HFIP) or a trifluoroacetic acid/chloroform mixture for dissolution. This gives the trimer a significant handling and processing advantage.

Evidence DimensionQualitative Solubility Behavior
Target Compound DataSoluble (part of the more soluble odd-numbered series)
Comparator Or BaselinePET Cyclic Tetramer & Hexamer: 'Practically insoluble' in common halogenated solvents
Quantified DifferenceQualitatively higher solubility, avoiding the need for highly aggressive and specialized solvent systems
ConditionsSolubility screening in various organic solvents.

For applications requiring solution-based synthesis, purification, or formulation, the trimer's better solubility profile allows for a wider range of less hazardous solvents and simpler processing workflows compared to its closest, less soluble analogs.

Precursor Suitability: Non-Interchangeable Kinetics in Ring-Opening Polymerization (ROP)

When used as a precursor for high molecular weight PET via ring-opening polymerization (ROP), the cyclic trimer requires fundamentally different processing conditions than other purified cyclic oligomers. To achieve high molecular weight PET with 0.05 wt% antimony trioxide catalyst, the trimer must be polymerized at 306 °C for 15 minutes. In contrast, the cyclic tetramer requires a lower temperature and longer time (275 °C for 45 minutes), while the pentamer needs a much longer time at the same high temperature (306 °C for 60 minutes).

Evidence DimensionOptimal ROP Conditions
Target Compound Data306 °C for 15 minutes
Comparator Or BaselineCyclic Tetramer: 275 °C for 45 minutes | Cyclic Pentamer: 306 °C for 60 minutes
Quantified DifferenceRequires 3x shorter reaction time than the tetramer and 4x shorter time than the pentamer under their respective optimal conditions.
ConditionsRing-opening polymerization with 0.05 wt% antimony trioxide catalyst.

This demonstrates that the cyclic trimer is not a drop-in replacement for other oligomers in polymerization processes; its unique reactivity profile is a critical design parameter for controlling polymerization kinetics, throughput, and the properties of the resulting polymer.

Precursor for Low-Temperature or Thermally-Sensitive Polymer Composites

Leverage the uniquely low melting point (155 °C) to perform melt-processing or reactive polymerization at temperatures that will not damage thermally sensitive additives, fillers, or substrates, which would be compromised at the higher processing temperatures of PET polymer or other cyclic oligomers.

Model Compound for Solution-Based PET Degradation and Recycling Studies

Utilize the trimer's defined structure and comparatively better solubility to study fundamental PET chemical recycling or degradation mechanisms in solution, avoiding the confounding variables from impurities in post-consumer PET and the handling difficulties associated with less soluble oligomers like the tetramer.

Kinetically-Defined Monomer for Controlled Ring-Opening Polymerization

Employ as a high-purity precursor in ROP applications where precise control over polymerization time and temperature is critical. Its distinct and rapid polymerization kinetics, different from other cyclic species, make it the right choice for developing specific process cycles for high-performance PET materials.

Certified Analytical Standard for Migration and Quality Control

As the most abundant cyclic oligomer in many PET formulations, the pure trimer serves as an essential and accurate external standard for calibrating LC-MS and other analytical methods to quantify oligomer migration from food contact materials and to perform quality control on recycled PET feedstock.

XLogP3

4.2

Dates

Last modified: 08-15-2023

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